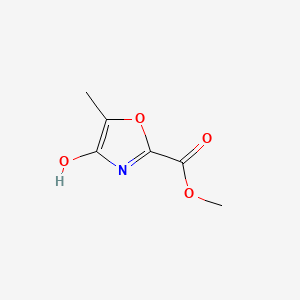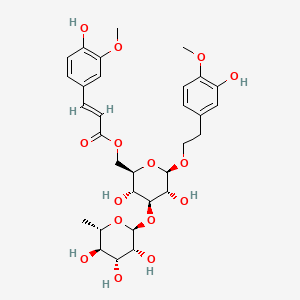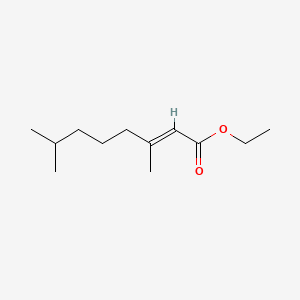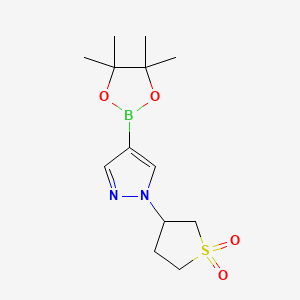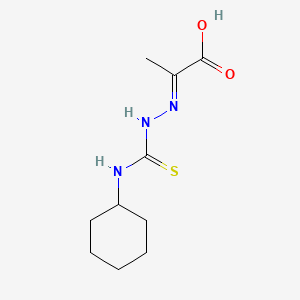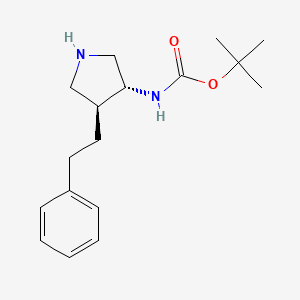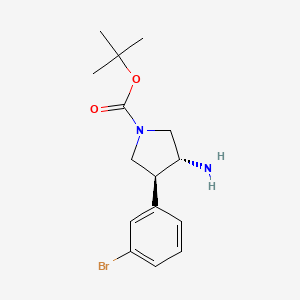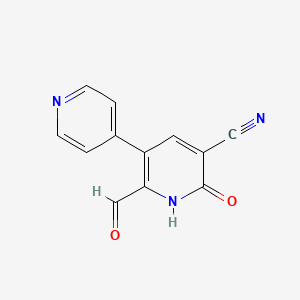
8,9-去氢雌酮-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
∆8,9-Dehydro Estrone-d2 is the deuterium labeled ∆8,9-Dehydro Estrone . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of ∆8,9-Dehydro Estrone-d2 is C18H18D2O2. The molecular weight is 270.368 .Physical And Chemical Properties Analysis
The molecular formula of ∆8,9-Dehydro Estrone-d2 is C18H18D2O2. The molecular weight is 270.368 .科学研究应用
雌酮测量的临床意义
酮雌酮硫酸酯(E1S)被强调为循环雌激素中最丰富的一种,具有潜在应用作为生物标志物,在低雌激素水平或雌激素水平变化至关重要的情况下。Rezvanpour和Don-Wauchope(2017)的评论强调了E1S测量在临床实验室实践中的实用性,包括其在乳腺癌风险分层、促进子宫内膜和前列腺癌增殖以及监测恶性肿瘤激素治疗反应中的潜在作用。这表明,∆8,9-去氢雌酮-d2作为衍生物或相关化合物,可能在类似的生物医学研究和诊断应用中具有影响(Rezvanpour & Don-Wauchope, 2017)。
雌激素在环境影响中的作用
Czarny等人(2017)对雌激素对水生生物和环境的影响进行了广泛的审查,讨论了天然和合成雌激素对水生生物繁殖过程的负面影响。这项研究表明,像∆8,9-去氢雌酮-d2这样的化合物可能在与环境科学相关的研究中引起兴趣,特别是在了解雌激素物质对水质和野生动物的影响方面(Czarny et al., 2017)。
雌激素受体相互作用
Klinge(2001)全面审查了雌激素应答元件(ERE)序列变异如何影响雌激素受体(ER)的结合亲和力以及雌激素诱导的转录活性。这项研究强调了雌激素信号通路的复杂性,以及像∆8,9-去氢雌酮-d2这样的化合物如何通过与雌激素受体的相互作用影响基因表达,为受雌激素信号影响的疾病中的治疗干预提供途径(Klinge, 2001)。
作用机制
Target of Action
∆8,9-Dehydro Estrone-d2 is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As a conjugated estrogen, it is a component of conjugated equine estrogens (CEE) . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
∆8,9-Dehydro Estrone-d2 interacts with its targets, the estrogen receptors, by binding to them and initiating a series of cellular responses . It is metabolized in humans to its 17β form, 17β-∆8,9-DHES . This interaction results in changes in the expression of genes regulated by estrogen receptors, leading to various physiological effects .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to have significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .
Pharmacokinetics
The pharmacokinetics of ∆8,9-Dehydro Estrone-d2 involves its absorption, distribution, metabolism, and excretion (ADME). It is administered orally and is metabolized in the human body to its 17β form, 17β-∆8,9-DHES
Result of Action
The action of ∆8,9-Dehydro Estrone-d2 results in a significant and consistent suppression of hot flushes in postmenopausal women . It also leads to a degree of suppression of a bone resorption marker, urinary excretion of N-telopeptide . Gonadotropin secretion (FSH and LH) is significantly suppressed in women receiving ∆8,9-Dehydro Estrone-d2 .
属性
| { "Design of the Synthesis Pathway": "The synthesis of ∆8,9-Dehydro Estrone-d2 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Deuterium oxide (D2O)", "Sodium periodate (NaIO4)", "Sodium metaperiodate (NaIO4)", "Sodium borohydride (NaBH4)", "Sodium acetate (NaOAc)", "Acetic anhydride (Ac2O)", "Methanol (MeOH)", "Chloroform (CHCl3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)" ], "Reaction": [ "Estrone is first deuterated using deuterium oxide (D2O) to obtain ∆8,9-Dehydro Estrone-d2.", "The deuterated estrone is then oxidized using sodium periodate (NaIO4) to form the corresponding diol.", "The diol is then treated with sodium metaperiodate (NaIO4) to form the corresponding aldehyde.", "The aldehyde is reduced using sodium borohydride (NaBH4) to form the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride (Ac2O) and sodium acetate (NaOAc) to form the corresponding acetate ester.", "The acetate ester is then hydrolyzed using sodium hydroxide (NaOH) to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.", "The hydrochloride salt is then extracted using chloroform (CHCl3) and washed with diethyl ether (Et2O) to obtain the final product, ∆8,9-Dehydro Estrone-d2 hydrochloride salt." ] } | |
CAS 编号 |
1219799-27-5 |
产品名称 |
∆8,9-Dehydro Estrone-d2 |
分子式 |
C18H20O2 |
分子量 |
270.368 |
IUPAC 名称 |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
InChI 键 |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
同义词 |
3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)
